Dipotassium;dioxido(oxo)phosphanium;trihydrate
Description
Overview of Chemical Significance in Contemporary Research
Potassium phosphate (B84403) trihydrate (K₃PO₄·3H₂O) is a white, crystalline solid that is highly soluble in water. This high solubility allows for the preparation of concentrated solutions, which are essential in various chemical processes. One of its most critical roles in research is as a buffering agent, where it helps to maintain a stable pH. ontosight.ai This is particularly crucial in biochemical and enzymatic reactions that are highly sensitive to pH changes.
In contemporary research, potassium phosphate trihydrate is utilized in the synthesis of other valuable chemicals. For instance, its reaction with appropriate reagents can yield other phosphate salts or organophosphate compounds. It also finds application in analytical chemistry, where it can be used as a standard or a reagent in techniques like chromatography and spectrophotometry. Furthermore, recent studies have explored its potential in environmental applications, such as in the catalytic pyrolysis of biomass, where it can influence the product distribution and reduce the formation of harmful byproducts like NOx. alfa-chemistry.com
Hydrated Phosphate Salts: A Research Perspective
Hydrated phosphate salts, a class of compounds that includes potassium phosphate trihydrate, are integral to numerous areas of scientific investigation. These salts are characterized by the presence of water molecules within their crystal structure. This water of hydration can significantly influence the physical and chemical properties of the salt, such as its solubility, stability, and crystal form.
From a research perspective, the hydration of phosphate ions is a complex phenomenon that is actively being studied using advanced techniques like molecular dynamics simulations and quantum chemical methods. mdpi.comaip.org These studies aim to understand the interactions between the phosphate anion and surrounding water molecules, which are fundamental to the salt's behavior in solution. mdpi.comaip.org The insights gained from this research are crucial for a wide range of applications. For example, in materials science, hydrated salts are being investigated for their potential in thermochemical energy storage, where the reversible hydration and dehydration of the salt can be used to store and release thermal energy. researchgate.netosti.gov In biology, the hydration shells of phosphate groups in biomolecules like DNA and RNA play a critical role in their structure and function. acs.org
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of potassium phosphate trihydrate, focusing exclusively on its chemical properties and applications in advanced research. The scope is intentionally narrowed to the core scientific aspects of the compound, excluding any discussion of dosage, administration, or safety profiles.
The specific objectives are:
To detail the fundamental chemical and physical properties of potassium phosphate trihydrate.
To explore its role and applications in various research domains.
To provide a clear understanding of the significance of its hydrated nature.
To achieve these objectives, this article will present detailed research findings and data in a structured format, including interactive data tables to facilitate a deeper understanding of the compound's characteristics.
Table 1: Physical and Chemical Properties of Potassium Phosphate Trihydrate
| Property | Value |
| Chemical Formula | K₃PO₄·3H₂O alfa-chemistry.com |
| Molecular Weight | 266.31 g/mol alfa-chemistry.com |
| Appearance | White crystalline solid |
| Solubility in Water | Highly soluble |
| pH of Solution (1%) | ~12 |
Properties
CAS No. |
115281-28-2 |
|---|---|
Molecular Formula |
H6K2O6P+ |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
dipotassium;dioxido(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |
InChI Key |
CVEPXURAVKBOHF-UHFFFAOYSA-M |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Potassium Phosphate Trihydrate
Chemical Reaction Basis for Synthesis
The primary route for synthesizing potassium phosphate (B84403) trihydrate involves the neutralization reaction between a strong base, potassium hydroxide (B78521), and a triprotic acid, phosphoric acid. wikipedia.org
The reaction between phosphoric acid (H₃PO₄) and potassium hydroxide (KOH) proceeds in a stepwise manner, reflecting the three acidic protons of phosphoric acid. The complete neutralization to form tripotassium phosphate is the final step in this sequence.
To obtain the trihydrate form, the reaction is carried out in an aqueous solution, and the product is crystallized from water, incorporating three molecules of water into its crystal structure.
Stoichiometry is a critical factor in the synthesis of potassium phosphate trihydrate. The molar ratio of phosphoric acid to potassium hydroxide must be precisely 1:3 to ensure the complete conversion to the tripotassium salt. wikipedia.org Any deviation from this ratio will result in the formation of other potassium phosphate salts, such as dipotassium (B57713) phosphate (K₂HPO₄) or monopotassium phosphate (KH₂PO₄).
Table 1: Stoichiometric Ratios for Potassium Phosphate Salts
| Molar Ratio (H₃PO₄:KOH) | Product |
| 1:1 | Monopotassium phosphate (KH₂PO₄) |
| 1:2 | Dipotassium phosphate (K₂HPO₄) |
| 1:3 | Tripotassium phosphate (K₃PO₄) |
This table illustrates the different potassium phosphate salts formed based on the stoichiometric ratio of the reactants.
Laboratory-Scale Preparation Techniques
The successful laboratory synthesis of potassium phosphate trihydrate hinges on the meticulous control of several experimental parameters.
The synthesis typically begins by dissolving a known quantity of phosphoric acid in distilled water. Potassium hydroxide solution is then gradually added to the phosphoric acid solution with constant stirring. The pH of the reaction mixture is a crucial parameter that must be monitored throughout the addition. For the synthesis of tripotassium phosphate, the final pH of the solution should be strongly alkaline. Indicators or a pH meter are used to monitor the pH and ensure the reaction goes to completion.
Once the neutralization is complete, the resulting solution of tripotassium phosphate is typically concentrated by heating to increase the saturation of the salt. Following concentration, the solution is allowed to cool in a controlled manner. This slow cooling process is essential for the formation of well-defined crystals of potassium phosphate trihydrate. Rapid cooling can lead to the formation of smaller, less pure crystals. Seeding the solution with a small crystal of the desired product can sometimes be employed to induce crystallization.
After crystallization is complete, the solid potassium phosphate trihydrate crystals are separated from the mother liquor via filtration. The collected crystals may then be washed with a small amount of cold, deionized water to remove any residual impurities from the mother liquor. The final step is to dry the purified crystals. Since potassium phosphate trihydrate is deliquescent, meaning it readily absorbs moisture from the air, drying should be carried out under conditions that prevent this, such as in a desiccator or under a vacuum at a controlled temperature. rsc.org
Table 2: Summary of Laboratory Preparation Steps
| Step | Parameter | Purpose |
| Solution Preparation | Reactant concentration | To create a homogenous reaction mixture. |
| Neutralization | Gradual addition of KOH, pH monitoring | To control the reaction and ensure complete formation of K₃PO₄. |
| Crystallization | Controlled cooling rate | To promote the growth of large, pure crystals. |
| Separation & Purification | Filtration and washing | To isolate the solid product and remove soluble impurities. |
| Drying | Controlled temperature and atmosphere | To remove residual solvent without causing decomposition or deliquescence. |
This table provides a summary of the key steps and their purposes in the laboratory synthesis of potassium phosphate trihydrate.
Industrial-Scale Production Advancements
The industrial manufacturing of potassium phosphate trihydrate (K₃PO₄·3H₂O) has evolved to optimize yield, purity, and process efficiency. Key advancements focus on controlling reaction conditions and crystallization processes to produce a stable, high-purity product. The foundational synthesis involves the neutralization reaction between phosphoric acid and a potassium source, typically potassium hydroxide. wikipedia.orgfoodadditives.net
The primary chemical reaction is: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O wikipedia.org
Advancements in industrial-scale production have led to the development of sophisticated methodologies that ensure consistent quality and high throughput.
Vacuum evaporation is a cornerstone of modern industrial synthesis for potassium phosphate trihydrate, primarily because it allows for precise control over the crystallization process, leading to a product with high purity, often up to 99.8%. This method involves several critical steps designed to manage the exothermic reaction and guide the formation of the desired trihydrate crystals.
The process on an industrial scale typically begins with dissolving potassium hydroxide in water under a vacuum. This initial step helps to control evaporation and minimize potential contamination. Phosphoric acid is then added incrementally to the potassium hydroxide solution while maintaining continuous stirring. This carefully controlled addition manages the reaction's heat and forms dipotassium hydrogen phosphate as an intermediate. The pH of the solution is a critical parameter, adjusted to approximately 4.0 to favor the formation of the desired potassium phosphate species.
After filtration to remove any insoluble impurities, more phosphoric acid is introduced to complete the conversion to tripotassium phosphate. The final and most crucial stage is the crystallization of the product. This is achieved through a combination of controlled cooling and vacuum drying at temperatures around 80°C. The vacuum environment facilitates the removal of water at lower temperatures, preventing the decomposition of the hydrated salt and ensuring the formation of stable trihydrate crystals.
A critical factor in achieving high-purity potassium phosphate trihydrate is the strict control of the cooling rate during crystallization. Specific cooling profiles are often implemented to maximize crystal size and purity while minimizing the inclusion of impurities. Organic solvents like ethanol (B145695) and ethyl acetate (B1210297) may be introduced at specific temperature points during the cooling phase to further aid in crystallization and the removal of any remaining impurities. The resulting crystalline solid is then separated from the liquid phase via filtration or centrifugation and subjected to a final vacuum drying step at a controlled temperature (e.g., 60–80°C) to yield the final potassium phosphate trihydrate product.
Table 1: Example of a Controlled Cooling Profile for Crystallization
| Temperature Range (°C) | Cooling Rate (°C/hour) |
|---|---|
| 80 to 65 | 8–10 |
| 65 to 55 | 5–6 |
| 55 to 35 | 3–4 |
| 35 to 20 | 6–7 |
This table illustrates a typical cooling schedule found in industrial protocols to optimize the crystallization of potassium phosphate trihydrate.
High-temperature solid-phase reaction represents an innovative approach to synthesizing potassium phosphates, aiming to simplify the production process by eliminating the need for a solvent and subsequent dehydration steps. This method involves the direct reaction of solid raw materials at elevated temperatures to produce the desired phosphate salt.
A patented method for producing potassium tripolyphosphate, a related polyphosphate, utilizes a high-temperature solid-phase reaction. google.com This process reacts anhydrous potassium carbonate with polyphosphoric acid. The solid reactants are mixed and then subjected to high temperatures in specialized equipment, such as a twin-screw extruder, where the reaction, drying, and granulation occur in a single, continuous process. google.com While this specific patent focuses on potassium tripolyphosphate, the principles of high-temperature solid-phase synthesis could be adapted for the production of other potassium phosphate salts. The key advantages of this approach include a simplified process flow, reduced equipment investment, and the potential for continuous manufacturing, which circumvents issues like high viscosity and material adhesion to reactor walls that can occur in solution-based methods. google.com
Research into the high-temperature behavior of potassium dihydrogen phosphate (KH₂PO₄) has shown that it undergoes chemical transformations at elevated temperatures, leading to the formation of potassium metaphosphate (KPO₃) and the release of water. researchgate.net This indicates that precise temperature control is paramount in any high-temperature synthesis involving potassium phosphates to ensure the formation of the desired final product and to prevent unwanted decomposition or side reactions.
To enhance efficiency and process control in industrial production, continuous feeding systems coupled with extruder technology have been developed. This approach is particularly relevant for solid-phase reactions and offers significant advantages over traditional batch processing.
In a patented process for synthesizing potassium tripolyphosphate, a twin-screw extruder is used as the primary reaction vessel. google.com Raw materials, such as potassium carbonate and superphosphoric acid, are introduced continuously into the extruder's feeding hopper via a screw feeder and a peristaltic pump, respectively. google.com The temperature of the feeding system is maintained between 40°C and 80°C to ensure the raw materials remain dry and fluid. google.com
Catalytic Approaches in Synthesis Utilizing Potassium Phosphate Trihydrate
Potassium phosphate, in its various forms including the trihydrate, serves as an effective and economical basic catalyst in a range of organic synthesis reactions. vishnupriya.inijcce.ac.ir Its utility stems from its strong basicity and, in the case of heterogeneous applications, its insolubility in organic solvents, which simplifies its removal from the reaction mixture. wikipedia.orgvishnupriya.in
Potassium phosphate trihydrate has been successfully employed as a recyclable, heterogeneous catalyst in multicomponent reactions. For instance, it has been used to efficiently catalyze the one-pot, three-component synthesis of 2-amino-3-phenylsulphonyl-4H-chromenes from 1-naphthol, phenylsulphonylacetonitrile, and various aromatic aldehydes. ijcce.ac.ir This solvent-free reaction proceeds at 100°C with just 10 mol% of the catalyst, achieving good to excellent yields. A significant advantage of using potassium phosphate trihydrate in this context is its reusability; it can be recovered and reused for at least four cycles without a significant loss of catalytic activity. ijcce.ac.ir
In other applications, potassium phosphate has demonstrated high activity in the three-component cycloaddition of amines, epoxides, and carbon dioxide to produce 3-aryl-2-oxazolidinones. rsc.org This one-pot synthesis can be performed at ambient temperature and utilizes atmospheric CO₂, highlighting its potential as a greener catalytic process. rsc.org The anhydrous form of potassium phosphate is often pre-treated at high temperatures (e.g., 600°C) to enhance its catalytic activity for reactions like the transfer hydrogenation of aldehydes and ketones. researchgate.net The hydrated form has also been used to catalyze the deprotection of BOC amines, often with the assistance of microwave radiation to facilitate the reaction. wikipedia.org
Table 2: Selected Catalytic Applications of Potassium Phosphate
| Reaction Type | Role of Potassium Phosphate | Substrates | Key Advantages |
|---|---|---|---|
| Synthesis of 2-amino-3-phenylsulphonyl-4H-chromenes | Heterogeneous base catalyst | 1-Naphthol, phenylsulphonylacetonitrile, aromatic aldehydes | Solvent-free, reusable catalyst, high yields ijcce.ac.ir |
| Synthesis of 3-aryl-2-oxazolidinones | Homogeneous base catalyst | Amines, epoxides, atmospheric CO₂ | High yields, use of atmospheric CO₂, ambient temperature rsc.org |
| Deprotection of BOC amines | Base catalyst | BOC-protected amines | - |
| Synthesis of unsymmetrical diaryl ethers | Base catalyst | Aryl methane-sulfonates, activated aryl halides | - |
| Cross-coupling reactions | Base | Aryl halides, terminal alkynes, phenols, or aliphatic alcohols | - |
| Catalytic transfer hydrogenation | Heterogeneous base catalyst | Aldehydes, ketones | High reaction rates for aromatic aldehydes researchgate.net |
This table summarizes various organic reactions where potassium phosphate (including its trihydrate form) is used as a catalyst. wikipedia.orgijcce.ac.irrsc.orgresearchgate.net
Crystallographic and Structural Elucidation of Potassium Phosphate Trihydrate
Advanced Crystallographic Techniques
Crystallographic techniques are essential in determining the three-dimensional arrangement of atoms within a crystal. X-ray diffraction methods, in particular, have been instrumental in providing detailed structural information for potassium phosphate (B84403) and its hydrates.
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and the determination of unit cell dimensions of crystalline materials. Although the crystal structure of dipotassium (B57713) hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) had an entry in the Powder Diffraction File (PDF4+), its structure was not fully determined until later studies. xray.cz Subsequent X-ray powder diffraction data analysis reported an orthorhombic system with space group Pbca and unit-cell parameters of a = 7.7882(7) Å, b = 13.838(1) Å, and c = 13.833(2) Å. xray.cz PXRD is also used to confirm the crystalline nature and phase of synthesized materials, as demonstrated in studies of doped KDP crystals. researchgate.netirjet.net The diffraction patterns obtained are often compared with standard patterns from databases like the International Centre for Diffraction Data (ICDD) to verify the material's identity. trp.org.inxray.cz
Crystallographic Data for a Related Phosphate Hydrate (B1144303)
| Compound | System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| K₂HPO₄·3H₂O xray.cz | Orthorhombic | Pbca | 7.7882(7) | 13.838(1) | 13.833(2) | - |
| Monoclinic DKDP mdpi.com | Monoclinic | P2₁/c | 14.6571 | 4.5187 | 18.6962 | 108.030 |
Structural Characterization of Hydrate Phases
While detailed structural analysis of K₃PO₄·3H₂O is a subject of ongoing research, it is known that the anhydrous form, K₃PO₄, has a low-temperature orthorhombic structure with space group Pnma. researchgate.net The structure consists of isolated phosphate tetrahedra. researchgate.net The trihydrate form, K₃PO₄·3H₂O, is a white crystalline solid that is highly soluble in water. Investigations into the trihydrate have revealed that its crystal structure is incommensurately modulated below 300 K. iucr.org This modulation suggests a complex structural behavior that is influenced by temperature.
To better understand the role of hydrogen bonding, researchers often turn to deuterated analogs. The crystal structure of deuterated potassium orthophosphate heptahydrate, K₃PO₄·7D₂O, was unexpectedly determined during attempts to synthesize the deuterated trihydrate. iucr.org This compound crystallizes in the monoclinic space group P2₁. iucr.orgnih.gov In this structure, each of the three unique potassium ions is coordinated by six water molecules and one oxygen atom from the phosphate group, with K-O bond lengths up to 3.10 Å. iucr.orgresearchgate.net The coordination polyhedra are highly irregular and are linked together through corner and edge sharing to form a three-dimensional framework. iucr.orgresearchgate.net This framework is further stabilized by a complex network of O-D···O hydrogen bonds. iucr.orgresearchgate.net
Crystallographic Data for K₃PO₄·7D₂O
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| K-O Bond Length Threshold (Å) | 3.10 iucr.orgresearchgate.net |
Intermolecular Interactions and Network Formation
Hydrogen Bonding Networks within Crystalline Structures
Hydrogen bonds play a pivotal role in the crystal packing of hydrated salts, forming extensive networks that stabilize the structure. In these networks, water molecules act as both donors and acceptors of hydrogen bonds, linking the phosphate anions and coordinating to the potassium cations.
In the analogous structure of deuterated potassium phosphate heptahydrate (K₃PO₄·7D₂O), a complex and intricate network of O-D···O hydrogen bonds is observed. atamanchemicals.com Each water molecule in the structure donates two hydrogen bonds. researchgate.net These hydrogen bonds are of medium strength and are primarily directed towards the oxygen atoms of the phosphate groups. atamanchemicals.com The phosphate oxygen atoms, in turn, act as multiple acceptors for these hydrogen bonds. researchgate.net This extensive network of hydrogen bonds creates a consolidated three-dimensional structure. atamanchemicals.com
The geometry of these hydrogen bonds can be characterized by the donor-acceptor distances. While specific data for the trihydrate is unavailable, the O···O distances in the heptahydrate range from approximately 2.693 Å to 2.903 Å, indicative of medium-strength interactions.
Interactive Table: Illustrative Hydrogen Bond Donor-Acceptor Distances in a Hydrated Potassium Phosphate System (K₃PO₄·7D₂O)
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(1W) | O(1) | 0.83(3) | 2.00(3) | 2.818(2) | 170(3) |
| O(1W) | O(2) | 0.82(3) | 1.95(3) | 2.756(2) | 168(3) |
| O(2W) | O(3) | 0.82(3) | 1.92(3) | 2.729(2) | 171(3) |
| O(2W) | O(4) | 0.83(3) | 2.08(3) | 2.903(2) | 176(3) |
| O(3W) | O(1) | 0.83(3) | 1.88(3) | 2.693(2) | 168(3) |
| O(3W) | O(5W) | 0.82(3) | 2.01(3) | 2.811(2) | 166(3) |
Note: Data presented is for K₃PO₄·7D₂O as a representative example and may not be identical to K₃PO₄·3H₂O.
Coordination Polyhedra of Potassium Cations
The potassium cations in hydrated phosphate salts are typically surrounded by oxygen atoms from both water molecules and phosphate anions, forming coordination polyhedra. The coordination number and the geometry of these polyhedra are key determinants of the crystal structure.
In the case of deuterated potassium phosphate heptahydrate, there are three crystallographically unique potassium cations. iucr.org Each K⁺ ion is coordinated by seven oxygen atoms, with six belonging to water molecules and one to a phosphate group. iucr.orgatamanchemicals.com This results in the formation of [KO₇] coordination polyhedra. atamanchemicals.com These polyhedra are described as highly irregular. iucr.org
The K-O bond lengths in these polyhedra for the heptahydrate range from approximately 2.6665 Å to 3.0151 Å. iucr.org These coordination polyhedra are not isolated but are linked together by sharing corners and edges, creating a three-dimensional framework. atamanchemicals.com
Interactive Table: Illustrative K-O Bond Distances in Potassium Coordination Polyhedra (K₃PO₄·7D₂O)
| K⁺ Ion | Coordinated Oxygen | K-O Distance (Å) |
| K1 | O(1W) | 2.754(2) |
| K1 | O(2W) | 2.813(2) |
| K1 | O(3W) | 2.789(2) |
| K1 | O(4W) | 2.911(2) |
| K1 | O(5W) | 2.854(2) |
| K1 | O(6W) | 2.723(2) |
| K1 | O(1) | 3.015(1) |
| K2 | O(1W) | 2.889(2) |
| K2 | O(2W) | 2.765(2) |
| K2 | O(4W) | 2.667(2) |
| K2 | O(5W) | 2.998(2) |
| K2 | O(6W) | 2.801(2) |
| K2 | O(7W) | 2.743(2) |
| K2 | O(2) | 2.956(1) |
| K3 | O(3W) | 2.845(2) |
| K3 | O(5W) | 2.701(2) |
| K3 | O(6W) | 2.934(2) |
| K3 | O(7W) | 2.777(2) |
| K3 | O(3) | 2.812(1) |
| K3 | O(4) | 2.788(1) |
| K3 | O(7W) | 2.711(2) |
Note: Data presented is for K₃PO₄·7D₂O as a representative example and may not be identical to K₃PO₄·3H₂O.
Structural Evolution during Phase Transitions and Crystallization Processes
The structural evolution of potassium phosphate trihydrate during phase transitions and crystallization is a complex phenomenon. It is reported that the crystal structure of K₃PO₄·3H₂O undergoes an incommensurate modulation below 300 K. iucr.org This indicates a phase transition to a more complex, lower-symmetry structure where the translational symmetry of the crystal lattice is lost in at least one direction. Such transitions are often driven by subtle changes in the hydrogen bonding network and the coordination environment of the cations as the temperature is lowered.
During the crystallization process from an aqueous solution, the formation of the trihydrate is favored under specific conditions of temperature and concentration. The process involves the gradual ordering of the hydrated potassium and phosphate ions from the solution into a crystalline lattice. The stability of the trihydrate form is enhanced compared to the anhydrous form due to its reduced hygroscopicity. The crystallization process itself can influence the physical properties of the resulting crystals, with controlled cooling and drying being crucial for obtaining high-purity crystals of a desired size.
Further research, particularly using single-crystal neutron diffraction, would be necessary to fully elucidate the intricate details of the hydrogen bonding, the precise coordination environment of the potassium ions, and the nature of the phase transitions in potassium phosphate trihydrate.
Spectroscopic Characterization and Advanced Analytical Techniques for Potassium Phosphate Trihydrate
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the molecular structure of potassium phosphate (B84403) trihydrate. These methods are particularly sensitive to the vibrations of the phosphate anion (PO₄³⁻) and the water molecules within the crystal lattice, providing detailed insights into structural changes, such as those occurring during dehydration.
Raman spectroscopy is highly effective for monitoring the structural transformations of phosphate salts during thermal processes like dehydration. scispace.com When potassium phosphate trihydrate is heated, it loses its water of hydration, leading to a condensation reaction where orthophosphate units aggregate to form polyphosphates, such as pyrophosphates. This process can be observed in-situ using Raman spectroscopy, which tracks the vibrational modes of the molecules as they change. researchgate.net
The dehydration of dihydrogen phosphates, such as potassium dihydrogen phosphate (KDP), has been studied extensively and provides a model for these transformations. scispace.com As the temperature increases, characteristic vibrational bands associated with the original phosphate structure diminish, while new bands corresponding to the formation of P-O-P linkages in polyphosphates appear. scispace.com
Key research findings indicate that the appearance of a broad band around 713 cm⁻¹ and a sharper band near 1120 cm⁻¹ for pure KDP are clear evidence of the formation of polyphosphates. scispace.com The 713 cm⁻¹ band is assigned to the P-O-P backbone vibrations, and the 1120 cm⁻¹ band corresponds to the stretching vibration of the PO₂ species within the newly formed polymer chains. scispace.com
Table 1: Characteristic Raman Bands in the Dehydration of Potassium Phosphates
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|---|
| P-O-P symmetric stretch | ~713 | Backbone vibration of polyphosphate | Indicates aggregation of phosphate units |
| PO₂ symmetric stretch | ~1120 | Terminal group vibration in polyphosphate | Confirms formation of polyphosphate chains |
Data sourced from studies on potassium dihydrogen phosphate dehydration. scispace.comresearchgate.net
FTIR spectroscopy complements Raman analysis by providing detailed information on the evolution of the hydrogen-bonding network and the state of the phosphate anions. The technique is particularly sensitive to polar bonds, making it ideal for observing the O-H vibrations of water and the P-O vibrations of the phosphate group. researchgate.net
In potassium phosphate trihydrate, the water molecules are integral to the crystal structure, forming hydrogen bonds with the phosphate anions. The FTIR spectrum of the hydrated compound shows strong, broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹) and H-O-H bending modes (around 1650 cm⁻¹). researchgate.net The phosphate anion itself exhibits characteristic absorption bands corresponding to its symmetric and antisymmetric stretching and bending modes. researchgate.net
Time-resolved ATR-FTIR spectroscopy can be used to monitor the evolution of these phases during chemical reactions or dehydration. acs.org As the compound dehydrates, significant changes are observed in the spectrum:
The intensity of the water-related bands decreases.
The positions and shapes of the phosphate vibrational bands shift, reflecting the changes in their local environment and the breaking of hydrogen bonds with water molecules. acs.org
The formation of new phases, such as anhydrous potassium phosphate or condensed polyphosphates, results in the appearance of new, characteristic absorption bands.
Table 2: Key FTIR Vibrational Regions for Potassium Phosphate Trihydrate
| Wavenumber Region (cm⁻¹) | Vibrational Mode | Group | Significance |
|---|---|---|---|
| 3600 - 3000 | ν(OH) | Water (H₂O) | Indicates presence and hydrogen bonding of water |
| 1650 - 1600 | δ(HOH) | Water (H₂O) | Bending mode of hydration water |
| 1150 - 950 | ν(PO) | Phosphate (PO₄³⁻) | Stretching vibrations sensitive to structural changes |
Elemental and Compositional Analysis Methodologies
Determining the purity and elemental composition of potassium phosphate trihydrate is crucial for its application in research and industry. This is achieved through a combination of classical wet chemistry techniques and modern instrumental analysis.
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of trace elements in a sample. libretexts.orgresearchgate.net For a high-purity reagent like potassium phosphate, AAS is employed to ensure that the concentrations of metallic impurities are below specified limits. nih.gov
The methodology involves dissolving a precisely weighed amount of the potassium phosphate sample in high-purity water or dilute acid. libretexts.org This solution is then introduced into the instrument, where it is atomized in a flame or a graphite (B72142) furnace. A light source specific to the element being analyzed is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. libretexts.org
Common trace elements analyzed in potassium phosphate include sodium, iron, and various heavy metals. acs.orgacs.org The presence of the phosphate matrix can sometimes cause chemical interferences, which may require the use of matrix modifiers or specific sample preparation techniques to ensure accurate results. libretexts.org
Table 3: Common Trace Elements Analyzed in Potassium Phosphate by AAS
| Element | Symbol | Typical Maximum Allowable Limit (%) | Significance |
|---|---|---|---|
| Sodium | Na | 0.005% | Common impurity in potassium salts |
| Iron | Fe | 0.002% | Common impurity from manufacturing processes |
Limits based on ACS Reagent Grade specifications for monobasic and dibasic potassium phosphate. acs.orgacs.org
The assay, or purity, of potassium phosphate is commonly determined by indirect acid-base titrimetry. acs.org This method is precise, reliable, and based on the fundamental acid-base properties of the hydrogen phosphate anion (HPO₄²⁻).
For dipotassium (B57713) phosphate (K₂HPO₄), the procedure specified by the American Chemical Society (ACS) for reagent chemicals involves the following steps: acs.org
A precisely weighed sample (approximately 7.0 g) is dissolved in deionized water.
A known excess volume of a standardized strong acid (e.g., 1 N hydrochloric acid) is added to the solution. This protonates the HPO₄²⁻ to H₂PO₄⁻.
The excess hydrochloric acid is then titrated with a standardized strong base (e.g., 1 N sodium hydroxide) to the first inflection point, which occurs at approximately pH 4. A pH meter is used to accurately determine this endpoint.
The titration is continued with the sodium hydroxide (B78521) solution to the second inflection point at about pH 8.8, which corresponds to the conversion of H₂PO₄⁻ back to HPO₄²⁻. acs.org
The volume of acid consumed by the sample and the volume of base required between the two inflection points are used to calculate the percentage purity of the potassium phosphate. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphate Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an exceptionally powerful technique for studying the structure and dynamics of phosphate-containing compounds in both solution and the solid state. researchgate.netmdpi.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it highly suitable for NMR analysis. mdpi.com
The chemical shift of a ³¹P nucleus is highly sensitive to its local electronic environment. This allows NMR to distinguish between different phosphate species, such as orthophosphates, pyrophosphates, and longer polyphosphates, which are often classified by the number of other phosphate units they are connected to (Qⁿ notation). mdpi.com
Q⁰ : Isolated orthophosphate (PO₄³⁻)
Q¹ : End groups in a polyphosphate chain
Q² : Middle groups in a polyphosphate chain
Q³ : Branching points in a phosphate network
In studies of potassium phosphate solutions, ³¹P NMR can provide information on the degree of protonation (e.g., distinguishing between H₂PO₄⁻ and HPO₄²⁻) and the exchange dynamics between these species. caister.com In the solid state, magic-angle spinning (MAS) NMR can reveal details about the crystallographic environment of the phosphate ions and monitor changes during phase transitions. researchgate.net For instance, studies on potassium dihydrogen phosphate (KDP) have used ³¹P NMR to characterize the chemical shift tensor and its sharp changes during the transition to the ferroelectric phase. researchgate.net
Table 4: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Species (Qⁿ)
| Species | Connectivity | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Q⁰ | Isolated PO₄ | +10 to -10 |
| Q¹ | End group in chain | 0 to -20 |
| Q² | Middle group in chain | -15 to -35 |
Reference ranges can vary based on cation, pH, and solvent. mdpi.com
Spectrophotometric Applications as Reference Standards
In the field of spectrophotometry, particularly UV-Vis, the use of appropriate reference standards is fundamental to ensuring the accuracy and reproducibility of analytical measurements. While not a primary absorbance or wavelength standard itself, potassium phosphate, including its various hydrated and anhydrous forms like potassium phosphate trihydrate, is a cornerstone in the preparation of reference buffer solutions. These buffers are critical for controlling the pH of a sample, a parameter that can significantly influence the spectral characteristics of an analyte. Furthermore, these buffer solutions serve as the ideal reference blank for sample measurement.
The primary role of potassium phosphate solutions in spectrophotometry is to provide a stable and precisely defined pH environment. The spectral properties of many organic and inorganic compounds are pH-dependent due to protonation or deprotonation events that alter their electronic structure and, consequently, their light-absorbing properties. By maintaining a constant pH, phosphate buffers ensure that the analyte's absorbance is proportional to its concentration, adhering to the Beer-Lambert Law. tuiasi.rofarmaciajournal.com
Potassium phosphate buffer systems are particularly versatile because phosphoric acid is a polyprotic acid with three dissociation constants (pKa values). gbiosciences.com This allows for effective buffering over a wide pH range. gbiosciences.comstackexchange.com
pKa1 ≈ 2.15
pKa2 ≈ 7.20
pKa3 ≈ 12.35
Solutions involving potassium phosphate trihydrate (K₃PO₄·3H₂O) are relevant for creating buffers in the high alkaline range, leveraging the third pKa. The preparation of these buffers involves mixing different potassium phosphate salts, such as monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄), or titrating a phosphate salt solution with a strong acid or base to achieve the target pH. 50megs.comumich.edu
A crucial characteristic of a buffer used as a reference standard in UV spectrophotometry is its own absorbance profile. Ideally, the buffer should be transparent (i.e., have very low absorbance) in the wavelength range of interest. chromatographyonline.com Potassium phosphate buffers are widely used precisely because they exhibit very low UV absorbance, with a UV cutoff typically below 200 nm, making them suitable for analyses in the low UV region where many organic molecules absorb. stackexchange.comchromatographyonline.com
The following tables provide research data on the preparation and properties of potassium phosphate buffers used as reference standards in spectrophotometric analysis.
Table 1: Preparation of 0.1 M Potassium Phosphate Buffer Solutions
This table details the required volumes of 0.2 M stock solutions of monobasic potassium phosphate (Solution A) and dibasic potassium phosphate (Solution B) to prepare a 0.1 M buffer of a specific pH. The final mixture is diluted to a total volume of 200 mL with deionized water.
| Desired pH (at 25°C) | Volume of 0.2 M KH₂PO₄ (mL) | Volume of 0.2 M K₂HPO₄ (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
| Data adapted from publicly available buffer preparation protocols. umich.edusigmaaldrich.com |
Table 2: UV Spectrophotometric Properties of Potassium Phosphate Buffers
This table summarizes key findings from research on the use of potassium phosphate buffers in UV-Vis spectrophotometry, highlighting their suitability as reference blanks and solvents for analytical measurements.
| Parameter | Finding | Research Context | Citation |
| UV Cutoff | Potassium phosphate buffers (10 mM) have a UV cutoff below 200 nm. | Review of common buffers for HPLC-UV detection. | stackexchange.com |
| Absorbance | A 10 mM potassium phosphate buffer at pH 7 is described as "nearly transparent" down to 210 nm, making it highly attractive for UV detection. | Analysis of UV absorption spectra of common LC buffers. | chromatographyonline.com |
| Application | A 0.05 M phosphate buffer (pH 7.2) prepared from KH₂PO₄ and NaOH was used as the solvent and reference blank for the UV-Vis spectrophotometric validation of Cefixime at 288 nm. | Method development for pharmaceutical analysis. | researchgate.net |
| Application | Phosphate buffer at pH 6.4 was used as the solvent for developing a UV spectroscopic method for Methotrexate analysis. | Analytical method development for a pharmaceutical formulation. | ijprajournal.com |
| Application | Phosphate buffer at pH 7.4 was used to prepare standard and sample solutions for the validated UV spectrophotometric method for Losartan Potassium, with a λmax at 228.5 nm. | In-vitro dissolution studies. | researchgate.net |
Role of Potassium Phosphate Trihydrate in Biochemical and Biological Research Methodologies
Applications in pH Regulation and Buffer Systems
Dipotassium (B57713) phosphate (B84403) trihydrate is a crystalline solid that is highly soluble in water and is primarily utilized as a component in buffer solutions for a wide range of biological and biochemical experiments. rpicorp.comrpicorp.com As a buffering agent, it is crucial for maintaining a stable pH environment, which is essential for numerous biochemical reactions and biological processes. Phosphate buffers, typically consisting of a mixture of monobasic and dibasic potassium phosphate, are widely used to maintain a neutral pH. sigmaaldrich.com The compound's utility extends to providing essential phosphate ions, which are vital for cellular metabolism, signaling, and the structural integrity of nucleic acids. rpicorp.com
Phosphate Buffer Solutions in Enzyme Kinetics and Activity Studies
The stability of pH is critical for the optimal activity of enzymes. numberanalytics.com Potassium phosphate buffers are frequently employed in enzyme assays to ensure a constant pH, allowing for the accurate study of enzyme kinetics. rpicorp.comrpicorp.com The choice of buffer can significantly influence the kinetic parameters of an enzyme. For instance, studies on metalloenzymes have shown that the buffer identity impacts activity. While buffers like Tris-HCl can sometimes chelate necessary metal ions, phosphate buffers can also affect enzyme performance. nih.gov
Research comparing the effects of different buffers on the Mn2+-dependent dioxygenase BLC23O found that while a HEPES buffer yielded the highest catalytic efficiency, the phosphate buffer resulted in the highest substrate affinity (lowest Km value). nih.gov However, for the non-metalloenzyme trypsin, kinetic parameters were comparable across HEPES, Tris-HCl, and sodium phosphate buffers, indicating that the buffer's impact can be enzyme-specific. nih.gov
| Enzyme | Buffer | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
|---|---|---|---|---|
| BLC23O (Metalloenzyme) | Phosphate | 0.24 ± 0.01 | 0.10 ± 0.001 | 0.42 ± 0.02 |
| HEPES | 0.31 ± 0.01 | 0.29 ± 0.003 | 0.94 ± 0.03 | |
| Tris-HCl | 0.43 ± 0.01 | 0.33 ± 0.002 | 0.74 ± 0.02 | |
| Trypsin (Non-metalloenzyme) at pH 8.0 | Phosphate | 2.90 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
| HEPES | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 | |
| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.03 | 0.48 ± 0.02 |
pH Maintenance in Cell Culture Media and Biological Assays
Potassium phosphate trihydrate is a key component in various media used for the culture of microorganisms and cells, including its use in phosphate-buffered saline (PBS). mpbio.commpbio.com In these applications, it serves two primary functions: it helps maintain the physiological pH necessary for cell viability and growth, and it acts as a source of phosphate, an essential nutrient for cellular processes like ATP synthesis and nucleic acid metabolism. rpicorp.commedchemexpress.com The stable pH environment created by the phosphate buffer system is vital for the success of numerous biological assays and cell culture experiments. rpicorp.comrpicorp.com
Integration in Molecular Biology Techniques for DNA and Protein Purification
In the field of molecular biology, potassium phosphate buffers are integral to techniques involving the purification of DNA and proteins. rpicorp.comrpicorp.comnetascientific.com Maintaining a stable pH and appropriate ionic strength is crucial during these purification processes to ensure the stability and integrity of the macromolecules. However, it is noteworthy that phosphate buffers can sometimes present limitations, such as the precipitation of divalent cations like Ca2+ and Mg2+, and potential interference with certain enzymatic reactions, including those involving restriction enzymes and DNA ligation. sigmaaldrich.com
Functional Roles in Biochemical Separations
Beyond pH regulation, potassium phosphate trihydrate plays significant functional roles in various biochemical separation techniques designed to isolate and purify biomolecules.
Chromatographic Applications (e.g., HPLC Mobile Phases)
Potassium phosphate is widely used in chromatography, particularly as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comscharlab.com In HPLC, phosphate buffers help to maintain a constant pH of the mobile phase, which is critical for achieving reproducible separation and enhancing the resolution of analytes. Potassium phosphate is often chosen over sodium phosphate because potassium salts are generally more soluble in the organic solvents frequently used in mobile phases. researchgate.net The concentration is typically kept low, around 10-25 mM, to prevent precipitation. researchgate.netmdpi.com
| Analytes | Column | Mobile Phase Composition | Reference |
|---|---|---|---|
| Fimasartan Potassium Trihydrate and Chlorthalidone | Prontosil C18 (250 mm × 4.6 mm, 5µm) | Gradient mode with 0.02 M Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (B52724). | irjpms.com |
| Rivaroxaban and its impurities | Thermo Hypersil ODS C18 (4.6 × 250 mm, 5 µm) | Isocratic elution with 30% acetonitrile and 70% 25 mM potassium phosphate monobasic buffer (pH 2.9). | mdpi.com |
| Etodolac and 5-Fluorouracil | Inertsil® ODS-3 (C-18, 250 × 4.6 mm, 5µ) | Gradient mode with 60:40 v/v of acetonitrile and 25 mM di-potassium hydrogen phosphate buffer (pH 6.4). | ekb.eg |
Two-Phase Aqueous Systems for Protein Isolation
Aqueous two-phase systems (ATPS) offer a gentle and effective method for the separation and purification of proteins, enzymes, and other biomolecules. researchgate.net These systems are typically formed by mixing a polymer, most commonly polyethylene (B3416737) glycol (PEG), with a salt solution, such as potassium phosphate, in water. mpbio.comresearchgate.net The incompatibility of the two components at certain concentrations leads to the formation of two distinct aqueous phases. researchgate.net
Proteins and other biomolecules will partition differently between the two phases based on their surface properties, allowing for their separation from contaminants and cell debris. ethernet.edu.et For example, a two-phase system of aqueous potassium phosphate and PEG has been successfully used for the isolation of E. coli β-galactosidase and its fusion proteins. sigmaaldrich.commpbio.com The partitioning behavior of a target protein can be influenced by factors such as the molecular weight of the PEG, the concentration of the phase components, and the pH of the system. researchgate.net Research has also shown that genetically engineering proteins with specific peptide tags can dramatically alter their partitioning behavior in PEG-potassium phosphate systems, enhancing purification. nih.gov
| Component | Concentration (% w/w) | Purpose |
|---|---|---|
| Polyethylene glycol (PEG) | 12% | Forms the upper, polymer-rich phase. |
| Potassium phosphate | 28% | Forms the lower, salt-rich phase. |
| pH | 7.0 | Optimizes the partitioning of the target protein. |
Immobilization of Affinity Ligands onto Stationary Phases
Potassium phosphate, particularly at high concentrations, plays a significant role in the immobilization of affinity ligands onto stationary phases, especially those that are epoxide-activated. sigmaaldrich.comnih.gov This process is a crucial step in the preparation of affinity chromatography media. The primary mechanism involves a salt-induced enhancement of the immobilization process. nih.gov
The presence of high concentrations of salts like potassium phosphate is believed to promote a hydrophobic interaction between the affinity ligand and the surface of the stationary phase. nih.gov This interaction effectively increases the concentration of the affinity ligand in close proximity to the reactive epoxy groups on the support matrix. nih.gov Consequently, this elevated local concentration accelerates the rate of the chemical reaction between nucleophilic groups on the ligand (such as amines, thiols, or hydroxyls) and the epoxide groups on the stationary phase, leading to efficient covalent coupling. nih.gov
This salt-induced immobilization technique is versatile and has been successfully applied to a range of biomolecules, including proteins and nucleotides at neutral pH, as well as smaller affinity ligands at elevated pH. nih.gov Research has shown that in most applications of this method, the hydrolysis of the epoxy groups on the support does not significantly limit the amount of affinity ligand that can be successfully immobilized. nih.gov The resulting modified supports, with ligands stably attached, are then used in various affinity-based applications, including affinity chromatography and immunoassays. nih.gov Beyond the initial immobilization, potassium phosphate buffers are also used in standard affinity chromatography protocols, for example, in washing steps to prepare the resin for use. conductscience.com
Influence on Microbial Growth and Culture Conditions
Potassium phosphate is a fundamental and widely utilized component in the formulation of culture media for the in vitro growth of a vast array of microorganisms, including bacteria and yeast. sigmaaldrich.comvizagchemical.commpbio.com Its influence on microbial growth is multifaceted, stemming from its dual role as a primary buffering agent and a vital source of essential nutrients. sigmaaldrich.comresearchgate.netrpicorp.com
As a buffering agent, potassium phosphate is crucial for maintaining the pH of the culture medium within an optimal range for microbial growth. sigmaaldrich.com The metabolic activities of microorganisms often produce acidic or basic byproducts that can drastically alter the pH of the medium, inhibiting further growth. Potassium phosphate buffers resist these changes, ensuring a stable pH environment conducive to cell proliferation. sigmaaldrich.comrpicorp.com
Beyond its buffering capacity, potassium phosphate serves as a readily available source of potassium (K⁺) and phosphate (PO₄³⁻), both of which are indispensable for microbial life. vizagchemical.comresearchgate.netmpbio.com Phosphate is a critical structural component of nucleic acids (DNA and RNA) and phospholipids (B1166683) (in cell membranes), and it plays a central role in cellular energy metabolism as part of adenosine (B11128) triphosphate (ATP). rpicorp.com Potassium is important for maintaining osmotic balance and acts as a cofactor for numerous essential enzymes. wiley.com The functional interaction between potassium and phosphate homeostasis is critical for cell physiology; for instance, in Saccharomyces cerevisiae (yeast), the accumulation and storage of polyphosphate are closely linked to the availability of potassium. wiley.com
Research has also uncovered more specific effects of potassium phosphate on microbial activities. For example, the presence of potassium phosphate in a growth medium can modulate the toxicity of certain substances.
Table 1: Effect of Potassium Phosphate Buffer on Cadmium Toxicity for Various Bacteria nih.gov
| Bacterial Species | Effect of Potassium Phosphate on Cadmium Toxicity |
|---|---|
| Micrococcus luteus | Enhanced |
| Bacillus subtilis | Enhanced |
Furthermore, certain soil bacteria, known as potassium-solubilizing bacteria (KSB), can break down insoluble potassium-bearing minerals, releasing the nutrient in a form that plants can absorb. Studies on actinobacteria have quantified their ability to solubilize potassium from mica in culture.
Table 2: Potassium Solubilization by Actinobacteria Strains in Modified Alexandrov Medium nih.gov
| Actinobacteria Strain | Potassium Solubilized (mg/L) |
|---|---|
| Nocardiopsis alba BC11 | 41.45 |
| Streptomyces alboviridis P18 | Not specified in abstract |
| Streptomyces griseorubens BC3 | Not specified in abstract |
| Streptomyces griseorubens BC10 | Not specified in abstract |
These findings underscore the integral role of potassium phosphate in both providing the foundational requirements for microbial culture and influencing specific cellular and ecological interactions. sigmaaldrich.comnih.gov
Catalytic and Reagent Properties in Organic Synthesis with Potassium Phosphate Trihydrate
Functionality as a Base in Organic Reactions
As a tribasic phosphate (B84403), potassium phosphate possesses strong basic properties, making it an effective proton acceptor in a multitude of organic transformations. wikipedia.orgresearchgate.net Its insolubility in many organic solvents simplifies reaction work-up, as it can be easily removed by filtration. wikipedia.org
Proton Acceptance Mechanisms in Synthetic Pathways
The phosphate anion (PO₄³⁻) of potassium phosphate is a potent proton acceptor. In synthetic pathways, it can deprotonate a wide range of acidic protons, thereby generating nucleophilic species or facilitating elimination reactions. For instance, it is capable of deprotonating the C-H bond of N-(diphenylmethylene)glycinate, enabling the formation of an enolate that can subsequently participate in coupling reactions. researchgate.net The basicity of potassium phosphate, with a 1% aqueous solution having a pH of 11.8, underscores its capacity to abstract protons and drive reactions that require a basic environment. wikipedia.org The mechanism of proton acceptance involves the lone pair of electrons on the oxygen atoms of the phosphate anion abstracting a proton from a substrate, leading to the formation of the conjugate acid (HPO₄²⁻) and the activated substrate.
Deprotection Strategies for Organic Substrates (e.g., BOC Amines)
Potassium phosphate trihydrate, often in its hydrated form (K₃PO₄·H₂O), serves as an efficient catalyst for the deprotection of tert-butoxycarbonyl (BOC) protected amines. wikipedia.orgresearchgate.net This method is particularly advantageous for substrates that are sensitive to the acidic conditions typically employed for BOC group removal. researchgate.netresearchgate.net The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times. wikipedia.orgresearchgate.net The use of potassium phosphate provides a mild basic condition for the cleavage of the carbamate (B1207046) bond, offering a high degree of chemoselectivity. Other acid-labile protecting groups often remain intact under these conditions. researchgate.net
| Substrate (BOC-Amine) | Reaction Conditions | Product | Yield (%) | Reference |
| N-BOC-aniline | K₃PO₄·H₂O, Methanol, Microwave | Aniline | 95 | researchgate.netresearchgate.net |
| N-BOC-dibenzylamine | K₃PO₄·H₂O, Methanol, Microwave | Dibenzylamine | 92 | researchgate.netresearchgate.net |
| N-BOC-indole | K₃PO₄·H₂O, Methanol, Microwave | Indole | 94 | researchgate.netresearchgate.net |
| Methyl N-BOC-phenylalaninate | K₃PO₄·H₂O, Methanol, Microwave | Methyl phenylalaninate | 90 | researchgate.net |
Catalysis of Carbon-Heteroatom Bond Formations
Potassium phosphate trihydrate plays a crucial role as a base in various transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, potassium phosphate is frequently employed as the base of choice. Its effectiveness has been demonstrated in several key transformations:
Suzuki-Miyaura Coupling: Potassium phosphate is an effective base in the Suzuki-Miyaura cross-coupling of arylboronic acids with benzylic phosphates, enabling the synthesis of diarylmethanes. organic-chemistry.org It has also been utilized in the coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl and heteroaryl mesylates. nih.gov
Sonogashira Coupling: This base is beneficial for the Sonogashira reaction, which couples terminal alkynes with aryl halides. researchgate.net
Heck Reaction: Potassium phosphate has been identified as an optimal base in the ligand-free Heck reaction catalyzed by palladium(II) acetate (B1210297). researchgate.net
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Benzyl diethyl phosphate | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₃PO₄ | Toluene | Diphenylmethane | 95 | organic-chemistry.org |
| Suzuki-Miyaura | 1-Naphthyl mesylate | Potassium Boc-aminomethyltrifluoroborate | PdCl₂(cod), RuPhos | K₃PO₄ | t-BuOH/H₂O | Boc-1-aminomethylnaphthalene | 85 | nih.gov |
| Sonogashira | Iodobenzene | Phenylacetylene | Pd catalyst | K₃PO₄ | DMSO | Diphenylacetylene | High | researchgate.netresearchgate.net |
| Heck | Bromobenzene | Styrene | Pd(OAc)₂ | K₃PO₄ | DMA | Stilbene | High | researchgate.net |
Copper-Catalyzed C-N Cross-Coupling Reactions
Potassium phosphate has been found to be an excellent alternative to cesium carbonate in the copper-catalyzed Ullmann condensation for the formation of diaryl ethers. researchgate.net This reaction is a fundamental method for constructing carbon-nitrogen (C-N) bonds. The use of potassium phosphate in these reactions often leads to high yields and can be a more cost-effective option. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, also frequently employs potassium phosphate as the base to couple amines with aryl halides. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Iodobenzene | Aniline | CuI, Ligand | K₃PO₄ | DMF | N-Phenylaniline | High | researchgate.netmdpi.com |
| Chlorobenzene | Morpholine | Pd catalyst, Ligand | K₃PO₄ | 1,2-Dimethoxyethane | 4-Phenylmorpholine | High | researchgate.net |
Applications in Multicomponent Reactions and Green Chemistry
The utility of potassium phosphate extends to multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy, aligning with the principles of green chemistry. A notable example is the potassium phosphate-catalyzed one-pot, three-component synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide. rsc.org This transformation is significant as it utilizes CO₂, a greenhouse gas, as a C1 source. The reaction proceeds under mild conditions and offers high yields, a simple work-up procedure, and the use of an inexpensive and recyclable catalyst. rsc.org This application showcases the potential of potassium phosphate in developing sustainable synthetic methodologies.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield (%) | Reference |
| Styrene oxide | Aniline | Carbon Dioxide (atmospheric) | K₃PO₄ | DMF | 3,5-Diphenyl-1,3-oxazolidin-2-one | 95 | rsc.org |
| Propylene oxide | 4-Methoxyaniline | Carbon Dioxide (atmospheric) | K₃PO₄ | DMF | 3-(4-Methoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | 92 | rsc.org |
Solvent-Free Condensation Reactions
The use of potassium phosphate trihydrate as a catalyst in solvent-free condensation reactions represents a significant step towards greener and more sustainable chemical synthesis. By eliminating the need for volatile and often hazardous organic solvents, these reactions offer numerous advantages, including reduced environmental impact, simplified purification procedures, and often enhanced reaction rates.
Potassium phosphate-based catalysts have demonstrated considerable efficacy in Claisen-Schmidt condensation reactions, a fundamental carbon-carbon bond-forming reaction. For instance, a potassium-doped natural phosphate catalyst has been shown to be highly effective in the Claisen-Schmidt condensation, achieving a remarkable 98% yield under specific conditions. Furthermore, K3PO4·3H2O has been successfully employed as a base in solvent-free Michael addition reactions, leading to products in good to excellent yields ranging from 89% to 99%. mdpi.com
The catalytic activity of potassium phosphate extends to other important condensation reactions, such as the Knoevenagel condensation. This reaction, which involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, is a cornerstone of organic synthesis. While specific data for the trihydrate form is not extensively detailed in readily available literature, the general efficacy of potassium phosphates in promoting such reactions under solvent-free conditions is well-established. sciensage.infomdpi.com The synthesis of chalcones, for example, has been efficiently catalyzed by potassium-doped natural phosphate.
To illustrate the scope of potassium phosphate trihydrate's catalytic activity in solvent-free condensation reactions, the following interactive data table summarizes typical reaction conditions and reported yields for various transformations.
| Reaction Type | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| Claisen-Schmidt | Benzaldehyde | Acetophenone | K-doped Natural Phosphate | Solvent-free, specific temp. | 98 | |
| Michael Addition | Various | Various | K3PO4·3H2O | Solvent-free | 89-99 | mdpi.com |
| Knoevenagel | Aromatic Aldehydes | Malononitrile | α-Tricalcium Phosphate | Room Temp, 30-60 min | High | sciensage.info |
Catalyst Reusability and Efficiency Studies
A key aspect of a sustainable catalytic process is the ability to recover and reuse the catalyst over multiple reaction cycles without a significant loss of activity. Heterogeneous catalysts, such as solid potassium phosphate, are particularly advantageous in this regard as they can be easily separated from the reaction mixture by simple filtration.
Studies on potassium-doped natural phosphate catalysts used in Claisen-Schmidt condensations have demonstrated their remarkable stability and reusability through multiple reaction cycles. Similarly, other solid phosphate catalysts have been shown to be recyclable for several runs without a significant drop in product yield. For example, a catalyst used in the synthesis of polyhydroquinoline derivatives was reused more than five times without a significant loss of its catalytic performance. sciensage.info
The efficiency of the catalyst is also a critical factor. The use of small quantities of catalyst to achieve high product yields in short reaction times is a hallmark of an efficient catalytic system. In many reported solvent-free condensation reactions catalyzed by phosphate-based materials, only a catalytic amount of the solid is required to drive the reaction to completion, often with high yields. sciensage.info
The following table provides a representative overview of catalyst reusability in phosphate-catalyzed reactions.
| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Reference |
| K-doped Natural Phosphate | Claisen-Schmidt Condensation | Multiple | Stable | |
| α-Tricalcium Phosphate | Knoevenagel Condensation | >5 | Excellent | sciensage.info |
Mechanistic and Computational Investigations of Catalytic Activity
Understanding the mechanism by which a catalyst facilitates a chemical reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. In the case of potassium phosphate-catalyzed condensation reactions, the basic nature of the phosphate anion (PO4³⁻) is believed to play a central role.
The proposed mechanism for base-catalyzed condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, typically involves the initial deprotonation of the active methylene compound by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol addition product leads to the final condensed product. The phosphate anion, being a moderately strong base, is capable of facilitating this initial proton abstraction step.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms at the molecular level. While specific DFT studies focusing exclusively on potassium phosphate trihydrate as a catalyst in condensation reactions are not widely reported, broader computational studies on phosphate chemistry and related catalytic systems provide valuable insights. For instance, computational studies on phosphate hydrolysis reactions highlight the importance of proton transfer steps, which are also critical in condensation reactions. DFT studies have also been employed to understand the interaction of phosphate ions with various surfaces, which can be relevant to the heterogeneous catalytic activity of solid potassium phosphate. mdpi.com
Further computational investigations could model the interaction of reactants with the surface of solid potassium phosphate trihydrate, elucidating the role of the crystalline structure and the water of hydration in the catalytic process. Such studies could help to explain the observed reactivity and guide the development of even more effective phosphate-based catalysts for organic synthesis.
Environmental Behavior and Research on Phosphate Species
Environmental Fate and Transport Mechanisms
The environmental behavior of potassium phosphate (B84403) trihydrate is intrinsically linked to the dynamics of its constituent ions, potassium (K⁺) and phosphate (PO₄³⁻), upon dissolution in water. redox.com As a highly water-soluble compound, it readily dissociates, releasing these ions into the surrounding environment. redox.com The subsequent fate and transport of the phosphate component are of particular environmental interest due to its role as a key nutrient.
Upon entering an aqueous environment, potassium phosphate trihydrate dissolves and releases orthophosphate ions (PO₄³⁻). This form of phosphorus is the most bioavailable and is central to the biogeochemical phosphorus cycle. labxchange.org This cycle involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. Unlike other major nutrient cycles, such as those for carbon and nitrogen, the phosphorus cycle does not have a significant gaseous phase. labxchange.orgunep.org
The process begins with the weathering of rocks containing phosphate minerals, which releases phosphate into soils and water bodies. labxchange.orgfiveable.me In the case of potassium phosphate trihydrate, its application as a fertilizer introduces a direct and readily available source of orthophosphate into the soil system. chemical-sales.com This orthophosphate can then be taken up by plants and microorganisms and incorporated into organic molecules. labxchange.org When these organisms die and decompose, the organic phosphorus is mineralized back into inorganic orthophosphate by microbial activity, making it available for uptake once again. uga.edumdpi.com
The availability of orthophosphate in soil is significantly influenced by pH. The highest concentrations of plant-available phosphate are typically found in soils with a pH between 6 and 7. labxchange.org At lower pH values, phosphate tends to bind with iron and aluminum, forming less soluble compounds. Conversely, at high pH levels, it can precipitate with calcium. labxchange.orgunl.edu
The retention of phosphate in soil is a complex process governed by adsorption, precipitation, and biological uptake. When potassium phosphate trihydrate is applied to soil, the dissolved phosphate ions can be adsorbed onto the surfaces of soil particles, particularly clay minerals and iron and aluminum oxides. iipseries.orgslu.se This adsorption reduces the concentration of phosphate in the soil solution and, consequently, its potential to be leached into groundwater.
The leaching potential of phosphate is a significant environmental concern, as excess phosphorus in water bodies can lead to eutrophication. wur.nl Several factors influence the leaching potential, including:
Soil Type: Sandy soils with low clay content have a lower capacity to retain phosphate and are therefore more susceptible to leaching. publish.csiro.aumdpi.com
Soil Phosphorus Status: Soils that have been repeatedly fertilized with phosphorus can become saturated, exceeding their retention capacity and increasing the risk of leaching. slu.semdpi.com
Application Rate: Applying phosphate fertilizers at rates that exceed crop requirements can lead to an accumulation of phosphorus in the soil and a higher potential for loss through leaching and runoff. unl.edumdpi.com
Presence of Plants: Plants actively take up phosphate from the soil solution, reducing the amount available for leaching. publish.csiro.au
Soil Amendments: The addition of materials with a high phosphorus retention capacity, such as certain types of biochar or bauxite (B576324) residue, can reduce phosphate leaching. publish.csiro.aunih.gov
Research has shown that while soils have a high capacity to retain phosphorus, continuous application can eventually saturate this capacity, leading to increased losses. mdpi.com Studies on sandy soils have demonstrated a direct correlation between the amount of water-soluble phosphate applied and the quantity leached. publish.csiro.au
The transport of phosphate from terrestrial to aquatic environments, primarily through surface runoff and erosion, is a major driver of water quality degradation. iipseries.org When potassium phosphate trihydrate is used as a fertilizer, excess phosphate that is not taken up by plants or retained by the soil can be carried into rivers, lakes, and coastal waters during rainfall events. chemical-sales.com
In aquatic ecosystems, phosphorus is often the limiting nutrient, meaning its availability controls the rate of primary production by algae and other aquatic plants. fiveable.me An influx of phosphate from agricultural runoff or wastewater discharges can trigger rapid and excessive growth of algae, a phenomenon known as an algal bloom. fiveable.meiipseries.org These blooms can have several detrimental effects:
They can block sunlight from reaching submerged aquatic plants. chemical-sales.com
The decomposition of the large algal biomass by bacteria consumes large amounts of dissolved oxygen in the water, creating hypoxic or anoxic (low or no oxygen) conditions. chemical-sales.com
These low-oxygen zones can lead to fish kills and harm other aquatic organisms. chemical-sales.com
Some algal species produce toxins that can be harmful to wildlife and humans. fiveable.me
The process of nutrient enrichment leading to excessive plant growth and oxygen depletion is called eutrophication. fiveable.meiipseries.org Phosphorus is a primary contributor to this issue in many freshwater systems. fiveable.me
Interfacial Interactions and Adsorption Studies of Phosphates
The interaction of phosphate ions with mineral surfaces is a critical aspect of its environmental behavior. These interfacial interactions govern the mobility and bioavailability of phosphorus in soils and sediments. Goethite (α-FeOOH), a common iron oxide in soils, has been extensively studied as a model surface for phosphate adsorption.
Studies have shown that phosphate binds to the goethite surface through a ligand exchange mechanism, where phosphate ions replace hydroxyl groups on the mineral surface. nih.gov The nature of this binding can change from a monodentate (one point of attachment) to a bidentate (two points of attachment) complex as the concentration of phosphate on the surface increases. nih.gov
The presence of other substances, such as humic and fulvic acids, which are natural organic matter components in soil, can influence phosphate adsorption. Research has indicated that fulvic acid, in particular, can have a significant impact on phosphate adsorption on goethite, primarily through electrostatic interactions. acs.orgresearchgate.net
The adsorption of phosphate is also pH-dependent. Generally, phosphate adsorption to iron oxides decreases as the pH increases due to increased competition with hydroxide (B78521) ions for binding sites. researchgate.net
Table 1: Factors Influencing Phosphate Adsorption on Mineral Surfaces
| Factor | Influence on Phosphate Adsorption | Underlying Mechanism |
|---|---|---|
| pH | Decreases with increasing pH | Increased competition with hydroxide ions for binding sites. researchgate.net |
| Surface Coverage | Binding can shift from monodentate to bidentate with increasing coverage | Changes in the predominant surface complexation mechanism. nih.gov |
| Presence of Organic Matter (e.g., Fulvic Acid) | Can significantly reduce phosphate adsorption | Mainly electrostatic competition and site competition. acs.orgresearchgate.net |
| Mineral Type | Varies depending on the mineral's surface properties (e.g., iron oxides have a high affinity for phosphate) | Ligand exchange with surface hydroxyl groups. nih.gov |
Environmental Remediation Applications
The strong affinity of phosphate for certain metal ions has led to its investigation for environmental remediation purposes, particularly for the immobilization of heavy metals in contaminated soils and water.
Phosphate treatment is considered an effective in-situ method for reducing the mobility and bioavailability of heavy metals in contaminated soils. researchgate.net The mechanism involves the formation of highly insoluble metal-phosphate precipitates, which are stable over a wide range of environmental conditions. researchgate.net
When a soluble phosphate source like potassium phosphate is introduced into a contaminated medium, the phosphate ions react with dissolved heavy metal ions (e.g., lead (Pb), cadmium (Cd), copper (Cu), zinc (Zn)) to form these stable precipitates. researchgate.netnih.gov For instance, in lead-contaminated soil, the addition of phosphate can lead to the formation of pyromorphite (B1263725) (Pb₅(PO₄)₃Cl), a very stable lead phosphate mineral.
The effectiveness of this remediation technique depends on several factors, including:
Type and concentration of heavy metals: Different metals have varying affinities for phosphate.
Source of phosphate: The solubility of the phosphate source influences the rate of reaction.
Soil pH: The pH affects the solubility of both the heavy metals and the resulting metal-phosphate precipitates.
Soil composition: The presence of other ions and organic matter can influence the precipitation process.
Studies have demonstrated the successful use of phosphate amendments, including phosphate rock and synthetic hydroxyapatite, to significantly reduce the water solubility and availability of heavy metals like Cd, Cu, Pb, and Zn in contaminated soils. nih.gov This process effectively immobilizes the metals, reducing their potential to leach into groundwater or be taken up by plants, thereby mitigating their environmental and health risks. researchgate.netcdnsciencepub.com
Table 2: Heavy Metals Immobilized by Phosphate Treatment
| Heavy Metal | Common Phosphate Precipitate Formed | Effectiveness of Immobilization |
|---|---|---|
| Lead (Pb) | Pyromorphites (e.g., Pb₅(PO₄)₃Cl) | Highly effective due to the low solubility of lead phosphates. researchgate.net |
| Cadmium (Cd) | Cadmium phosphates | Effective in reducing solubility and bioavailability. nih.gov |
| Copper (Cu) | Copper phosphates | Effective in reducing water solubility. nih.gov |
| Zinc (Zn) | Zinc phosphates | Effective in reducing water solubility. nih.gov |
Sustainable Resource Management and Alternative Phosphate Sources Research
Phosphorus is an essential and non-substitutable element for all life forms, playing a critical role in global food security as a key component of fertilizers. unep.orgphosphorusplatform.eu However, the primary source of phosphorus, phosphate rock, is a finite, non-renewable resource concentrated in a few geographical locations, making its supply chain vulnerable. iiasa.ac.atminingwatch.ca This scarcity, coupled with the environmental pollution caused by inefficient phosphorus use, such as eutrophication of water bodies, necessitates a shift towards sustainable resource management. unep.orgphosphorusplatform.eu The core challenge lies in ensuring the long-term availability and affordability of phosphorus while minimizing its environmental footprint. unep.org A consensus among stakeholders highlights significant doubts about the long-term sustainability of current phosphorus management systems. nsf.gov
Sustainable management strategies focus on optimizing phosphorus use, reducing waste, and developing circular economy models through recovery and reuse from various waste streams. unep.orgnutriman.net Research into alternative phosphate sources is a critical component of this strategy, moving beyond reliance on mined phosphate rock. Key areas of investigation include the recovery of phosphorus from municipal wastewater, sewage sludge, and industrial effluents. iiasa.ac.atnih.gov It is estimated that nearly 98% of the phosphorus consumed by humans in urban settings ends up in sewage sludge, representing a significant potential resource. iiasa.ac.at
Several technologies for phosphorus recovery have been developed and implemented at various scales. iwa-network.org These methods can be broadly categorized based on the source material from which phosphorus is extracted. Recovery from the liquid phase of wastewater can yield up to 40-50%, while extraction from sewage sludge and its incinerated ash can achieve recovery rates as high as 90%. nih.gov
Interactive Table: Technologies for Phosphorus Recovery from Waste Streams
| Recovery Technology | Source Material | Recovered Product | Typical Recovery Rate | Key Principle |
| Struvite Precipitation | Sludge dewatering liquid, Digested sludge | Struvite (Magnesium ammonium (B1175870) phosphate) | Up to 30% of P in sludge for EBPR processes | Crystallization of phosphate with magnesium and ammonium at controlled pH. rsc.org |
| Chemical Leaching | Incinerated sewage sludge ash | Phosphoric acid or phosphate salts | Up to 90% | Acid leaching to solubilize phosphorus from the ash, followed by purification. iwa-network.orgnih.gov |
| Biochar Production | Agricultural residues, Animal manure | Phosphorus-rich biochar | Variable | Thermal decomposition of biomass in an oxygen-limited environment, concentrating P in the solid char. scholars.direct |
| Wet Chemical Recovery | Sewage sludge | Calcium phosphate, Struvite | Up to 90% | Chemical precipitation and crystallization from the liquid phase of treated sludge. rsc.org |
Other promising alternative sources include animal-derived wastes like bone meal and manure, food processing by-products, and crop residues. nutriman.netscholars.directresearchgate.net Biochar derived from animal bones is a source of phosphate-rich hydroxyapatite, while biochar from plant residues can also serve as a soil amendment, although the phosphorus may be in less soluble forms. scholars.direct The application of biotechnological methods, using microorganisms that produce organic acids, is another area of research aimed at solubilizing phosphorus from low-grade rock phosphates and other insoluble sources, making it available for plants. scholars.direct The development of these alternative sources and recovery technologies is fundamental to creating a circular economy for phosphorus, reducing reliance on finite resources and mitigating environmental pollution. unep.orgphosphorusplatform.eu
Influence on Biomass Pyrolysis Characteristics and NOx Precursor Release
Potassium and phosphate species, including potassium phosphate trihydrate, have a significant catalytic impact on the thermal decomposition of biomass during pyrolysis. aston.ac.ukacs.org Pyrolysis is a thermochemical process that converts biomass into bio-oil, biochar, and syngas. The presence of potassium and phosphorus compounds alters the reaction pathways, influencing the yields and properties of these products. aston.ac.ukacs.org
Research has shown that both potassium and phosphorus catalyze the pyrolytic decomposition of biomass. acs.orgacs.org Specifically, potassium has a pronounced effect on the breakdown of cellulose (B213188) and hemicellulose. aston.ac.ukacs.org It promotes catalytic cracking of pyrolysis vapors, which leads to a decrease in the yield of organic bio-oil and an increase in the production of char, gas, and water. acs.orgacs.org This catalytic action results in a lower peak decomposition temperature during thermogravimetric analysis (TGA). acs.org For instance, increasing the potassium content in beech wood from zero to 1.00 wt% increased the char yield from 22.19% to 28.75%. aston.ac.uk
A study specifically investigating the catalytic fast pyrolysis of poplar wood impregnated with potassium phosphate (K₃PO₄) demonstrated its ability to influence product distribution. frontiersin.org As the K₃PO₄ content was increased from 0 to 15 wt%, the yield of liquid bio-oil and gas decreased, while the char yield increased, confirming the catalytic charring effect of the compound. frontiersin.org
Interactive Table: Effect of K₃PO₄ Content on Poplar Wood Pyrolysis at 550°C
| K₃PO₄ Content (wt%) | Liquid Yield (wt%) | Char Yield (wt%) | Gas Yield (wt%) |
| 0 | 56.4 | 17.5 | 26.1 |
| 1 | 54.2 | 19.3 | 26.5 |
| 5 | 45.1 | 25.4 | 29.5 |
| 8 | 41.2 | 28.1 | 30.7 |
| 10 | 38.5 | 29.7 | 31.8 |
| 15 | 35.8 | 32.3 | 31.9 |
| Data sourced from a study on catalytic fast pyrolysis of poplar wood. frontiersin.org |
The presence of phosphate also alters the chemical composition of the resulting bio-oil. Phosphorus impregnation tends to promote dehydration and rearrangement reactions, leading to higher yields of compounds like 3-furaldehyde (B129913) and levoglucosenone. aston.ac.ukacs.org Conversely, potassium promotes the decomposition of levoglucosan, a desirable bio-oil component, into other products like acetic acid and propanoic acid. aston.ac.uk
Potassium Phosphate Trihydrate in Advanced Materials Science Research
Cementitious Composites Research
In the realm of cementitious composites, potassium phosphate (B84403) trihydrate is a key component in the formulation of Magnesium Potassium Phosphate (MKP) cements. These cements are noted for their rapid setting times and high early strength, making them suitable for applications such as rapid repair materials. csic.esmdpi.com
Influence on Magnesium Potassium Phosphate Cement Properties
The properties of Magnesium Potassium Phosphate Cement (MKPC) are significantly influenced by the introduction of dipotassium (B57713) hydrogen phosphate trihydrate. researchgate.net Research indicates that the ratio of potassium dihydrogen phosphate (KDP) to dipotassium hydrogen phosphate trihydrate (DKP) affects the pH and wettability of the initial solution, which in turn alters the hydration process. researchgate.net The mechanical properties of MKPC are also dependent on the raw material ratios, with optimal strength often observed at specific magnesia-to-phosphate (M/P) molar ratios. csic.esresearchgate.net For instance, studies have shown that varying the M/P ratio can lead to significant differences in compressive strength. csic.es
Interactive Table: Influence of M/P Ratio on MKPC Compressive Strength
| M/P Molar Ratio | 24-hour Compressive Strength (MPa) |
| 2 | 51.7 |
| 3 | 65.14 |
This table is generated based on data indicating that compressive strengths increased from 51.7 MPa to 65.14 MPa as the M/P ratio was increased from 2 to 3. csic.es
Hydration Processes and Hardening Characteristics of Cements
The hydration of MKPC is an acid-base reaction primarily between dead-burned magnesia (MgO) and potassium dihydrogen phosphate (KH₂PO₄), which forms K-struvite (MgKPO₄·6H₂O) as the main hydration product responsible for hardening and strength. frontiersin.orglib4ri.chmdpi.com The inclusion of dipotassium hydrogen phosphate trihydrate influences this process. A decrease in the KDP/DKP ratio leads to a higher pH, which affects the hydration temperature development and setting time. researchgate.net Specifically, when the KDP/DKP ratio is greater than 2:1, a smaller ratio leads to a shorter initial setting time, and the opposite is true if the ratio is smaller. researchgate.net The hydration rate of MKPC is generally very fast, with the majority of the reaction occurring within the first 24 hours. mdpi.com The process involves the dissolution of KH₂PO₄ and MgO, releasing ions into the solution, which then react to form various hydration products, with K-struvite being the primary crystalline phase. mdpi.comnih.gov
Inorganic Glass and Ceramic System Investigations
Potassium phosphate trihydrate also plays a role in the investigation of inorganic glass and ceramic systems, contributing to their structural evolution and the development of novel coatings.
Structural Evolution in Potassium-Calcium Phosphate Glasses
In the study of potassium-calcium phosphate glasses, the substitution of potassium oxide (K₂O) by calcium oxide (CaO) leads to significant structural changes. This substitution results in the formation of stronger P-O-Ca bonds, which replace the P-O-K bonds. imist.ma This change is accompanied by a depolymerization of the phosphate chains. imist.ma The introduction of CaO increases the glass transition temperature (Tg), indicating a more robust glass network. imist.ma For example, the Tg can increase from 254°C in a potassium phosphate glass to 471°C with the addition of 20 mol% of CaO. imist.ma This structural evolution also affects the density and molar volume of the glass. imist.ma
Interactive Table: Effect of CaO on Potassium Phosphate Glass Properties
| CaO Content (mol%) | Glass Transition Temperature (Tg) (°C) | Density (g/cm³) | Molar Volume (cm³/mol) |
| 0 | 254 | 2.30 | 52.34 |
| 20 | 471 | 2.57 | 43.17 |
This table is based on data showing the progression of Tg, density, and molar volume with the addition of CaO to potassium phosphate glasses. imist.ma
Role in Novel Coating Formulations
Magnesium potassium phosphate hydrate-based coatings are being developed as inorganic flame-retardant materials. mdpi.com These coatings are formulated using dead-burnt magnesium oxide and potassium dihydrogen phosphate as the matrix. mdpi.com The hydration reaction between these components forms magnesium potassium phosphate hydrate (B1144303), which has moderate thermal-insulating properties. mdpi.com At high temperatures, the release of free and chemically bonded water from the hydrate dissipates a significant amount of heat, contributing to the flame-retardant effect. mdpi.com Additives such as wollastonite and vermiculite (B1170534) can be incorporated to further enhance the flame resistance of these coatings. mdpi.com
Biotechnology and Controlled-Release Systems
In the field of biotechnology, potassium phosphate, including its trihydrate form, is recognized for its potential in nutrient delivery and controlled-release technologies. annexechem.com Its high solubility in water allows for its use in various liquid formulations. annexechem.com It serves as a component in phosphate-buffered saline (PBS) and various culture media for microorganisms, where it helps maintain a stable pH and supplies essential phosphate. mpbio.commpbio.com The compound's ability to act as a buffering agent is crucial for many biochemical reactions and enzyme assays. sigmaaldrich.comontosight.ai Research into glass-ceramic composites for regenerative medicine has also utilized potassium phosphate dibasic trihydrate in the preparation of simulated body fluid for in-vitro bioactivity tests. rsc.org
Nutrient Delivery System Design
In the realm of advanced materials, the design of effective nutrient delivery systems is a critical area of research, aiming to enhance the efficiency and sustainability of nutrient application in various fields, including agriculture. Potassium phosphate trihydrate is investigated for its potential role in these systems, primarily as a source of two essential macronutrients: potassium and phosphorus. annexechem.commultichemindia.com The hydrated form of tripotassium phosphate is considered advantageous in specific applications where a controlled release of nutrients is desirable. annexechem.com
Research into "smart fertilizers" has explored the fabrication of porous phosphate/carbonate composites that can provide a bimodal, or two-stage, controlled release of phosphate. acs.org These systems are designed to release nutrients in a manner that better aligns with a plant's needs over time, potentially reducing nutrient loss to the environment. acs.org The development of such systems often involves incorporating nutrient sources like potassium phosphate into a matrix that governs their release.
The synthesis of nanocomposites for plant nutrition represents another frontier. Methodologies have been developed to create NPK (nitrogen, phosphorus, and potassium) nanocomposites in a single step using aerosol techniques, with potassium phosphate being a key precursor for providing both potassium and phosphorus. google.comgoogle.com These nanocomposite materials are designed to have properties such as small particle size and rapid solubility, which can influence their bioavailability. google.comgoogle.com
Furthermore, the incorporation of potassium phosphate into biodegradable polymer matrices is a strategy being explored to create slow- and controlled-release fertilizers. epfl.ch Polymers like polyvinyl alcohol (PVA) have been used to create hydrogels that encapsulate potassium phosphate. The interaction between the polymer and the nutrient salt affects the swelling of the hydrogel and the subsequent release of the nutrient. researchgate.net
Below is a table summarizing different approaches in designing nutrient delivery systems involving potassium phosphate:
| Delivery System Type | Core Nutrient Component(s) | Matrix/Carrier Material | Key Research Finding | Reference(s) |
| Porous Composites | Phosphate | Calcium Carbonate | Fabrication of sponge-like fertilizers with two-stage phosphate release kinetics. | acs.org |
| NPK Nanocomposites | Ammonium (B1175870) Phosphate, Potassium Phosphate | Aerosol-Synthesized Nanoparticles | Single-step synthesis of NPK nanocomposites with high bioavailability. | google.comgoogle.com |
| Hydrogel Systems | Potassium Phosphate | Polyvinyl Alcohol (PVA), Nanoclay | Increasing nanoclay content in PVA hydrogels reduced porosity and swelling, leading to more controlled release. | researchgate.net |
| Glass Fertilizers | P₂O₅, K₂O, and other oxides | Multicomponent Glass | Uniform dissolution of the glass matrix provides a slow and continuous supply of nutrients. | acs.org |
Encapsulation and Release Mechanism Studies
The encapsulation of potassium phosphate is a key strategy for controlling its release. Microencapsulation involves enveloping the nutrient core within a shell material, often a biodegradable polymer, to protect it and modulate its release into the surrounding environment. researchgate.net
A notable area of study involves the encapsulation of potassium phosphate in chitosan (B1678972), a natural and biodegradable polymer. researchgate.netscielo.org.mx In one such study, particles of chitosan containing potassium phosphate monobasic were produced using the spray-drying technique. The objective was to create a system that prolongs the availability of the fertilizer, thereby reducing the amount lost to leaching. researchgate.netscielo.org.mx The release of the encapsulated potassium phosphate was found to be influenced by the particle size, with smaller particles exhibiting a slower release profile. researchgate.net
The mechanism of release from these encapsulated systems is a critical aspect of the research. For many systems, the release is governed by diffusion. In studies involving chitosan microcapsules, the release of potassium phosphate into water was measured over time, demonstrating a gradual release profile. mdpi.com The release kinetics of such systems can often be described by mathematical models, such as the Korsmeyer-Peppas model, which can help to elucidate the dominant release mechanism, such as Fickian diffusion. scielo.br
The following table details findings from studies on the encapsulation and release of potassium phosphate:
| Encapsulation Method | Core Material | Shell/Matrix Material | Release Mechanism Finding | Reference(s) |
| Spray Drying | Potassium Phosphate Monobasic | Chitosan | Smaller particle sizes (e.g., 1.08 µm) resulted in a slower release of the encapsulated nutrient. | researchgate.net |
| Ultrasound Treatment | Potassium Phosphate Monobasic | Modified Chitosan | The encapsulated fertilizer exhibited a slow-release behavior, releasing up to 70% of its content over 240 minutes. | mdpi.com |
| Polymerization | Potassium Phosphate | Polyvinyl Alcohol (PVA) / Nanoclay | Increasing nanoclay content in the hydrogel decreased the swelling and slowed the release of potassium phosphate. | researchgate.net |
These research efforts underscore the importance of material selection and structural design in the development of advanced nutrient delivery systems. While many studies focus on various forms of potassium phosphate, the principles of encapsulation and controlled release are broadly applicable and provide a foundation for future research specifically targeting the unique properties of potassium phosphate trihydrate.
Future Research Directions and Emerging Applications
Integration with Nanotechnology and Smart Materials
The application of nanotechnology offers novel approaches to enhance the efficacy of phosphate-based materials in various sectors. nih.goviberdrola.com While research specifically detailing the integration of potassium phosphate (B84403) trihydrate into nanotechnology is still emerging, related potassium phosphate compounds are showing promise.
Key Research Areas:
Nano-fertilizers: Potassium dihydrogen phosphate (KDP) nanoparticles are being investigated as a highly effective phosphatic fertilizer. nih.gov These nanoparticles exhibit a controlled and sustained release of phosphorus, which can enhance absorption by plant roots and improve nutrient uptake, ultimately boosting crop yield. nih.gov This approach addresses the rapid phosphorus release and low use efficiency of traditional fertilizers. nih.govfrontiersin.org
Nanomaterial Synthesis: Potassium phosphate tribasic has been used as a reagent in the scalable synthesis and post-modification of mesoporous metal-organic frameworks (MOFs) like NU-1000. sigmaaldrich.com MOFs are a class of smart materials with extensive applications in gas storage, separation, and catalysis.
Graphene-Based Sensors: Modified graphene materials are being studied for their potential in phosphate sensing. acs.org Density functional theory (DFT) calculations have shown that various phosphate ions adsorb strongly onto graphene surfaces, altering electrical conductivity. acs.org This principle could be harnessed to develop sensitive nanobiosensors for detecting pathogens or contaminants in food and water. iberdrola.com
Table 1: Potential Nanotechnology Applications
| Application Area | Role of Phosphate Nanoparticles | Potential Benefit | Relevant Compound Example |
|---|---|---|---|
| Agriculture | Controlled-release nutrient delivery | Improved nutrient use efficiency, higher crop yield. nih.gov | Potassium Dihydrogen Phosphate (KDP) nih.gov |
| Advanced Materials | Reagent for MOF synthesis | Creation of porous materials for catalysis and separation. sigmaaldrich.com | Potassium Phosphate Tribasic sigmaaldrich.com |
| Environmental Sensing | Active material in nanosensors | Detection of phosphate levels and pathogens. iberdrola.comacs.org | Phosphate Ions on Graphene acs.org |
Advanced Spectroscopic and Structural Probing Methodologies
Understanding the hydration structure and molecular interactions of potassium phosphate trihydrate is crucial for optimizing its applications. Advanced spectroscopic techniques are providing unprecedented insights.
Key Methodologies:
2D-IR Spectroscopy: Femtosecond two-dimensional infrared (2D-IR) spectroscopy is a powerful tool for studying the structural dynamics of hydrated phosphates. aip.org By using phosphate vibrations as probes, researchers can map local interactions and the dynamics of the surrounding water shell on ultrashort timescales. aip.orgnih.gov This is particularly useful for understanding the behavior of phosphate groups at the interface of biomolecules and water. nih.gov
Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is used to monitor the speciation of phosphate ions in solution as a function of pH. Recent studies have also used ³¹P NMR to reveal that phosphate ions can form dynamic, spectroscopically "dark" assemblies in aqueous solutions, a discovery that is important for understanding processes like biocatalysis and bone formation. pnas.org
Neutron and X-ray Diffraction: High-resolution diffraction techniques are essential for determining the precise crystal structure. Studies on deuterated analogs of potassium phosphate heptahydrate (K₃PO₄·7D₂O) using neutron diffraction have provided detailed maps of the hydrogen-bonding networks, which are critical for understanding the compound's stability and interactions. researchgate.net
Computational Modeling and Predictive Analytics in Phosphate Chemistry
Computational methods are becoming indispensable for predicting the properties and reactivity of phosphate compounds, guiding experimental work.
Key Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and properties of phosphate systems. Studies have modeled the adsorption of water molecules on the surfaces of potassium dihydrogen phosphate (KDP) crystals, revealing how water interacts with the surface through hydrogen bonds and O-K chemical bonds. rsc.orgrsc.org Other DFT studies have provided insight into the adsorption of various phosphate species on graphene, which is foundational for developing new sensor technologies. acs.org
Molecular Dynamics (MD) Simulations: Ab initio MD simulations complement spectroscopic data by providing a dynamic picture of hydration structures and phosphate-water interactions. aip.org These simulations help to characterize the hydrogen-bonding patterns and electric interactions between phosphate ions and solvent molecules. aip.org
Predictive Modeling for Catalysis: Computational studies have been used to examine the role of potassium phosphate in catalytic reactions. For instance, DFT calculations have shown that in certain nickel-catalyzed cross-coupling reactions, potassium phosphate is not merely a spectator base but actively participates in the transmetalation step. wiley.com
Development of Novel Catalytic Systems and Processes
Potassium phosphate, in its various forms, is an inexpensive, non-toxic, and effective base in organic synthesis, driving the development of new catalytic applications. wikipedia.orgthieme-connect.com
Key Catalytic Uses:
Cross-Coupling Reactions: K₃PO₄ is used as a base in palladium-catalyzed reactions, such as the coupling of aryl halides with terminal alkynes and phenols. wikipedia.orgresearchgate.net It has also been shown to be a viable alternative to more expensive bases in the formation of diaryl ethers. researchgate.net
Transfer Hydrogenation: Solid K₃PO₄ can act as a selective heterogeneous catalyst for the transfer hydrogenation of aromatic aldehydes to their corresponding alcohols. acs.org
Biomass Pyrolysis: In the catalytic pyrolysis of biomass, potassium phosphate trihydrate has been shown to influence the release of volatile products and reduce the formation of NOx precursors, which are environmental pollutants. alfa-chemistry.com
Synthesis of Heterocycles: K₃PO₄ has proven to be a highly efficient catalyst for the synthesis of oxazolone (B7731731) derivatives, which are heterocyclic compounds with significant biological activities. wisdomlib.org
Table 2: Catalytic Applications of Potassium Phosphate
| Reaction Type | Role of K₃PO₄ | Significance | Reference |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Base | Enables formation of C-C and C-O bonds for complex molecule synthesis. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| Catalytic Transfer Hydrogenation | Solid Base Catalyst | Selective reduction of aldehydes. acs.org | acs.org |
| Biomass Pyrolysis | Catalyst | Increases volatile products and reduces NOx precursor release. alfa-chemistry.com | alfa-chemistry.com |
| Oxazolone Synthesis | Catalyst | High-yield synthesis of bioactive heterocyclic compounds. wisdomlib.org | wisdomlib.org |
Sustainable and Circular Economy Approaches for Phosphate Utilization
The finite nature of phosphate rock, a critical raw material, has spurred research into creating a circular economy for phosphorus. rsc.orgelsevierpure.comlut.fi This involves recovering and recycling phosphorus from various waste streams.
Key Strategies:
Phosphorus Recovery from Waste: There is a pressing need to recover useful phosphate from waste streams like sewage sludge, manure, and industrial by-products. rsc.orgbohrium.com Technologies are being developed to extract phosphates from sewage sludge ash, transforming a waste product into high-quality materials for fertilizers and other industrial uses. cefic.org
Green Chemistry Principles: Applying green chemistry principles to phosphorus use is essential for sustainability. elsevierpure.combohrium.com This includes developing more efficient chemical processes that consume less energy, avoid toxic intermediates like white phosphorus, and maximize the recycling of phosphorus-containing waste. bohrium.comtu-dresden.de
Recycling for Fertilizers: Agricultural, animal, and fisheries wastes are abundant, underutilized sources of phosphorus and potassium. frontiersin.org Developing technologies to process these wastes into effective fertilizers can reduce dependence on mined resources, minimize environmental impact, and align with circular economy models. frontiersin.orgundp.org
Electrochemical Recycling: Researchers are exploring electrochemical methods for the deoxygenation of phosphoric acid and recycled phosphorus resources (e.g., from batteries or sewage treatment) to create a more efficient and sustainable phosphorus value chain. tu-dresden.de
The future of potassium phosphate trihydrate and related phosphate compounds is intrinsically linked to advancements in nanotechnology, catalysis, and sustainable chemistry. Continued research in these areas will unlock new applications and help address global challenges in agriculture, materials science, and environmental management.
Q & A
Basic: What are the key considerations when preparing buffer solutions using potassium phosphate trihydrate?
Methodological Answer:
Potassium phosphate trihydrate is used to prepare alkaline buffers (pH ~9–12) due to its strong basicity. To ensure reproducibility:
- Purity Selection : Use reagent-grade material with ≥98% assay and ≤1.0% free alkali (as KOH) to minimize unintended pH shifts .
- Solution Preparation : Dissolve the compound in deionized water (50 g/L) and adjust pH using HCl or NaOH. Pre-dry hygroscopic crystals at 105°C under inert gas (e.g., N₂) to avoid water absorption during weighing .
- Compatibility : Avoid combining with divalent cations (e.g., Ca²⁺, Mg²⁺) to prevent precipitation .
Basic: How should potassium phosphate trihydrate be stored to maintain stability?
Methodological Answer:
- Hygroscopicity : Store in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence .
- Temperature : Maintain at room temperature (20–25°C) in a dry environment. Prolonged exposure to humidity can alter crystal structure and solubility .
- Safety : Label containers clearly and segregate from oxidizing agents to prevent reactive hazards .
Advanced: How does potassium phosphate trihydrate influence nitrogen oxide (NOₓ) precursor formation during biomass pyrolysis?
Methodological Answer:
In catalytic biomass pyrolysis (e.g., camphorwood), potassium phosphate trihydrate acts synergistically with CaO:
- Experimental Design : Mix biomass with K₃PO₄·3H₂O and CaO in a 1:1:1 mass ratio under N₂ atmosphere. Pyrolyze at 400–600°C and monitor volatile release via thermogravimetric analysis (TGA) .
- Mechanism : The compound reduces NOₓ precursors (NH₃, HCN) by 30–40% by delaying nitrogen-containing compound cracking. This is validated via ion current intensity curves and gas chromatography-mass spectrometry (GC-MS) .
- Optimization : Adjust catalyst-to-biomass ratios to balance pyrolysis efficiency (solid yield reduction) and emission suppression .
Advanced: What analytical techniques are recommended for assessing purity and impurity profiles?
Methodological Answer:
- Assay Purity : Use acidimetric titration (≥98% for AR grade) and validate against USP/ACS standards .
- Impurity Detection :
- Chloride/Sulfate : Ion chromatography (IC) with detection limits ≤0.003% (Cl) and ≤0.01% (SO₄) .
- Heavy Metals : Inductively coupled plasma mass spectrometry (ICP-MS) for Pb, As, and Fe (limits: ≤0.001% Pb, ≤0.0001% As) .
- Free Alkali : Titrate with standardized HCl to quantify excess KOH (≤1.0% for AR grade) .
Basic: What safety precautions are necessary when handling potassium phosphate trihydrate in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Conduct experiments in fume hoods to mitigate dust inhalation risks .
- Spill Management : Neutralize spills with weak acids (e.g., acetic acid) and dispose of waste per local regulations .
Advanced: How to resolve inconsistencies in catalytic performance when using potassium phosphate trihydrate in biomass conversion?
Methodological Answer:
- Synergistic Effects : Test co-catalysts (e.g., CaO) at varying ratios (1:1 to 1:3) to optimize volatile release and NOₓ suppression. Inconsistent results may arise from uneven mixing—use ball milling for homogenization .
- Thermal Stability : Pre-calcine the catalyst at 300°C to remove hydrated water, which can interfere with pyrolysis kinetics .
- Data Validation : Cross-reference GC-MS results with controlled experiments (e.g., pyrolysis without catalyst) to isolate K₃PO₄·3H₂O’s specific contributions .
Basic: What is the role of potassium phosphate trihydrate in biochemical research?
Methodological Answer:
- Buffer Systems : Employ in alkaline pH ranges (e.g., 9.0–11.0) for enzyme assays (e.g., phosphatases) or cell lysis buffers. Combine with monobasic salts (e.g., KH₂PO₄) for precise pH adjustment .
- Precipitation Agent : Use high concentrations (≥4 M) to precipitate proteins or nucleic acids in salting-out protocols .
Advanced: How to quantify sodium contamination in potassium phosphate trihydrate batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
